trans-3-Chloroallyl alcohol

Vue d'ensemble

Description

Synthesis Analysis

Trans-3-Chloroallyl alcohol is used in scientific research and has diverse applications, including its role as a precursor in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of various organic compounds.

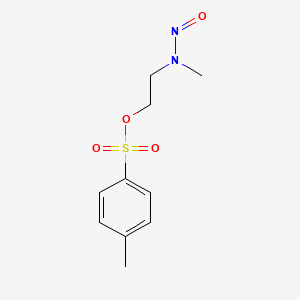

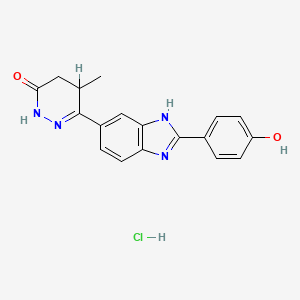

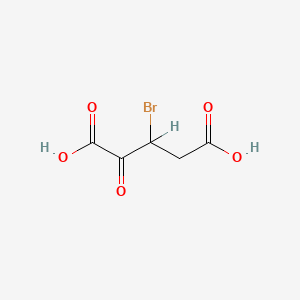

Molecular Structure Analysis

This compound has a molecular formula of C3H5ClO . It contains a total of 9 bonds, including 4 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 hydroxyl group, and 1 primary alcohol .

Chemical Reactions Analysis

This compound is involved in various reactions. According to the KEGG database, it is involved in the reactions R05233 and R05367 . It is also a degradation product of cis- and trans-1,3-dichloropropenes used in nematocides.

Physical And Chemical Properties Analysis

This compound has an average mass of 92.524 Da and a monoisotopic mass of 92.002892 Da . It is a colorless, volatile liquid with a sharp, pungent odor.

Applications De Recherche Scientifique

Soil Degradation Studies

Trans-3-Chloroallyl alcohol, formed by hydrolysis of certain nematocides, has been studied for its degradation rates in soils. For instance, in sandy soils, it degrades at a rate of 2–3.5% per day at 15–20°C, and in clay-containing soils, this rate is higher (up to about 25% per day at 20°C) (Dijk, 1974).

Hydrolysis Studies

Research has focused on understanding the hydrolysis of 1,3-dichloropropene in aqueous solutions to form 3-chloroallyl alcohol. The rate of hydrolysis was found to be independent of pH and temperature-dependent (McCall, 1987).

Catalysis Research

The compound's isomerism effects on catalytic activities have been investigated. For example, in the oligomerization of 2-chloroallyl alcohol, the geometric isomerism of catalysts significantly affected the molecular masses and tactic structures of the oligomerization products (Drzeżdżon et al., 2018).

Biodegradation Studies

The biodegradation of chloroallyl alcohols, including this compound, by bacterial cultures has been a topic of interest. For instance, only 2-chloroallyl alcohol and cis- and this compound served as growth substrates for pure cultures in one study (Van Der Waarde et al., 1994).

Genotoxicity Assessments

The genotoxic potential of 3-chloroallyl alcohol has been evaluated through both in vitro and in vivo studies. For instance, in a study, it was negative in an Ames test and positive in a mouse lymphoma forward mutation assay (Redmond et al., 2022).

Environmental Studies

Its presence in groundwater following the application of certain plant protection products and its subsequent environmental and health implications have also been investigated (Barnekow et al., 1995).

Safety and Hazards

Trans-3-Chloroallyl alcohol is classified as a flammable liquid (Category 2) according to EU Regulation 1272/2008 and US OSHA 1910.1200 . It is highly flammable and its vapors can be hazardous . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Propriétés

IUPAC Name |

(E)-3-chloroprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGHXDNIPAWLLE-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40892042 | |

| Record name | (E)-3-Chloroallyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4643-06-5, 4643-05-4, 29560-84-7 | |

| Record name | 2-Propen-1-ol, 3-chloro-, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4643-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-3-Chloroallyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-ol, 3-chloro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-Chloroallyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroprop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the formation pathways of trans-3-chloroallyl alcohol in the environment?

A1: this compound is identified as a key degradation product of 1,3-dichloropropene (1,3-D), a common soil fumigant. Studies demonstrate that the degradation rate of 1,3-D to this compound, along with other metabolites like cis-3-chloroallyl alcohol and cis/trans-3-chloroacrylic acid, varies depending on soil type and microbial activity. [1, 2, 3] For instance, soils with a history of repeated 1,3-D application exhibit enhanced degradation rates, suggesting microbial adaptation and the potential for bioremediation strategies. [3]

Q2: Is there evidence of microbial metabolism of this compound?

A2: Yes, research indicates that specific bacteria isolated from soil can metabolize both cis- and this compound. [4] Further investigation into cometabolic degradation pathways, potentially utilizing batch and continuous cultures, may provide insights into the bioremediation of these compounds. [5]

Q3: What is the molecular structure and formula of this compound?

A3: this compound has the molecular formula C3H5ClO. Its structure comprises a three-carbon chain with a hydroxyl group (-OH) attached to the first carbon, a chlorine atom (-Cl) attached to the third carbon, and a double bond between the second and third carbons. The "trans" configuration indicates that the chlorine atom and the hydroxyl group are located on opposite sides of the double bond.

Q4: Are there any known synthetic applications of this compound?

A4: While not extensively explored as a synthetic reagent, this compound serves as a starting material in the synthesis of specific compounds. For example, it plays a role in the stereoselective synthesis of pear ester, a flavoring agent. [6, 7]

Q5: Does this compound pose any environmental risks?

A5: Given its origin as a degradation product of the soil fumigant 1,3-D, understanding the environmental fate and potential impact of this compound is crucial. Research focusing on its ecotoxicological effects, persistence in soil and water, and potential for bioaccumulation is necessary to develop strategies for its mitigation and responsible management. [1, 2, 3]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(13R,16S)-12,12,16-Trimethyl-10,19,22-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4,6,8-tetraen-21-one](/img/structure/B1199500.png)

![[1-[4-Methyl-7-(morpholine-4-carbonylamino)-2-oxochromen-3-yl]-3-morpholin-4-ylpropan-2-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate;hydrochloride](/img/structure/B1199503.png)

![12-Hydroxybenzo[a]pyrene](/img/structure/B1199512.png)